6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one
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Overview
Description
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions . The structure of the synthesized compound is confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry .
Industrial Production Methods
Multicomponent reactions, which involve the formation of multiple bonds in a single operation, are promising for industrial applications due to their efficiency, reduced waste, and high atom economy .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The oxazinone ring and sulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Oxazoles: Oxazoles are similar to thiazoles but contain an oxygen atom instead of sulfur.
Uniqueness
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is unique due to its specific combination of an oxazinone ring and a sulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
87273-73-2 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-methyl-2-phenacylsulfanyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H11NO3S/c1-9-7-12(16)14-13(17-9)18-8-11(15)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
QRYIICRBIWOUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(O1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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